molecular formula C15H26O B12084619 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- CAS No. 259854-71-2

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-

Cat. No.: B12084619
CAS No.: 259854-71-2
M. Wt: 222.37 g/mol
InChI Key: ZFGBKXBPHOUSJX-CLFYSBASSA-N
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Description

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclotetradecene ring with a methyl group and a ketone functional group. This compound is often used in fragrance formulations due to its musky odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor, followed by selective hydrogenation to achieve the desired (5Z)-configuration. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium tert-butoxide and solvents such as ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclotetradecenone derivatives. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is unique due to its specific (5Z)-configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological targets, making it valuable in both research and industrial applications .

Properties

CAS No.

259854-71-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5Z)-3-methylcyclotetradec-5-en-1-one

InChI

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7-

InChI Key

ZFGBKXBPHOUSJX-CLFYSBASSA-N

Isomeric SMILES

CC1C/C=C\CCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCC(=O)C1

Origin of Product

United States

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